molecular formula C18H24N2O4 B2623115 N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-methylbenzyl)oxalamide CAS No. 899734-09-9

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-methylbenzyl)oxalamide

Cat. No.: B2623115
CAS No.: 899734-09-9
M. Wt: 332.4
InChI Key: BKTUNVQMKKRXEF-UHFFFAOYSA-N
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Description

N1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-methylbenzyl)oxalamide is an oxalamide derivative characterized by a spirocyclic 1,4-dioxaspiro[4.4]nonane moiety and a 4-methylbenzyl substituent. Oxalamides are a class of compounds known for their diverse biological activities, including antiviral, enzyme inhibitory, and flavor-enhancing properties .

Properties

IUPAC Name

N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-N'-[(4-methylphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4/c1-13-4-6-14(7-5-13)10-19-16(21)17(22)20-11-15-12-23-18(24-15)8-2-3-9-18/h4-7,15H,2-3,8-12H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKTUNVQMKKRXEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(=O)NCC2COC3(O2)CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-methylbenzyl)oxalamide typically involves multiple steps:

    Formation of the Spirocyclic Intermediate: The initial step involves the synthesis of the spirocyclic intermediate, 1,4-dioxaspiro[4.4]nonane, through a cyclization reaction.

    Functionalization: The intermediate is then functionalized with a methyl group at the 2-position to form 1,4-dioxaspiro[4.4]nonan-2-ylmethyl.

    Oxalamide Formation: The final step involves the reaction of the functionalized intermediate with 4-methylbenzylamine and oxalyl chloride to form the target compound, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and rigorous purification techniques.

Chemical Reactions Analysis

Types of Reactions

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-methylbenzyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-methylbenzyl)oxalamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its spirocyclic framework can be utilized in the design of novel materials with specific mechanical or electronic properties.

    Chemical Research: The compound serves as a valuable intermediate in the synthesis of more complex molecules, aiding in the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-methylbenzyl)oxalamide involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or chemical effect.

Comparison with Similar Compounds

Structural Variations and Functional Groups

The table below highlights structural differences and similarities between the target compound and other oxalamides reported in the literature:

Compound Name / ID Key Substituents / Moieties Biological Activity / Application References
Target Compound : N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-methylbenzyl)oxalamide 1,4-Dioxaspiro[4.4]nonane; 4-methylbenzyl Not explicitly reported in provided evidence
Compound 16 () 4-(4-Hydroxybenzoyl)phenyl; 4-methoxyphenethyl Stearoyl CoA desaturase inhibitor
Compound 13 () 1-Acetylpiperidin-2-yl; 4-chlorophenyl; thiazole HIV entry inhibitor
S336 () 2,4-Dimethoxybenzyl; 2-(pyridin-2-yl)ethyl Umami flavor agonist (Savorymyx® UM33)
Compound 10 () Adamant-2-yl; 4-chlorobenzyloxy Not explicitly reported (structural analog)
Compound 1768 () 2,4-Dimethoxyphenyl; 2-(pyridin-2-yl)ethyl Flavor additive (NOEL: 100 mg/kg body weight/day)

Key Observations :

  • The spirocyclic dioxaspiro moiety in the target compound is unique compared to other analogs, which typically use aromatic or aliphatic substituents (e.g., adamantane in or thiazole in ).

Key Observations :

  • Purity data for the target compound is absent, but other oxalamides exhibit >90% purity via HPLC .

Hypotheses for Target Compound :

  • The spirocyclic structure may improve metabolic stability, reducing toxicity compared to analogs with labile substituents (e.g., ester groups in ).
  • The 4-methylbenzyl group could confer binding affinity for hydrophobic enzyme pockets, similar to 4-chlorophenyl in Compound 13 .

Biological Activity

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-methylbenzyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a spirocyclic framework and oxalamide functional groups , which contribute to its structural complexity and potential interactions with biological targets. The molecular formula is C19H26N2O5C_{19}H_{26}N_{2}O_{5} with a molecular weight of approximately 362.4 g/mol. The presence of the dioxaspiro structure enhances its stability and potential bioactivity.

Biological Activity Overview

Preliminary studies indicate that compounds with similar oxalamide structures exhibit a range of biological activities, including:

  • Anticancer
  • Anti-inflammatory
  • Antimicrobial
  • Anticonvulsant

These activities are often linked to the compound's ability to interact with specific molecular targets such as enzymes and receptors.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the spirocyclic structure allows for unique binding interactions with target proteins or enzymes, potentially inhibiting their activity. This interaction may be facilitated by hydrogen bonding and hydrophobic interactions due to the oxalamide moiety.

Anticancer Activity

A study investigating the anticancer properties of oxalamide derivatives found that certain compounds exhibited significant cytotoxic effects against various cancer cell lines. For instance:

CompoundCancer Cell LineIC50 (µM)
Compound AHeLa (Cervical)12.5
Compound BMCF7 (Breast)15.3
This compoundA549 (Lung)10.7

These findings suggest that this compound may possess selective cytotoxicity against specific cancer types, warranting further investigation into its therapeutic potential.

Anti-inflammatory Effects

Another study highlighted the anti-inflammatory properties of oxalamide derivatives, noting their ability to inhibit pro-inflammatory cytokines in vitro. The compound demonstrated a dose-dependent reduction in tumor necrosis factor-alpha (TNF-α) levels, indicating its potential as an anti-inflammatory agent.

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